2-Isopropyl-N-(3-methylbenzyl)aniline
Description
2-Isopropyl-N-(3-methylbenzyl)aniline is a substituted aniline derivative characterized by a 2-isopropyl group on the aniline ring and a 3-methylbenzyl substituent attached to the nitrogen atom. The isopropyl group at the ortho position likely influences steric hindrance and electronic properties, differentiating it from simpler benzyl-substituted anilines.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-13(2)16-9-4-5-10-17(16)18-12-15-8-6-7-14(3)11-15/h4-11,13,18H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTAHEMHPVEQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=CC=C2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-N-(3-methylbenzyl)aniline can be achieved through a multi-step process involving several key reactions:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen Reduction).
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-N-(3-methylbenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding aniline derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of halogenated aniline derivatives.
Scientific Research Applications
2-Isopropyl-N-(3-methylbenzyl)aniline is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-N-(3-methylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 2: Antimicrobial Activity of Selected Aniline Derivatives
Key Observations:
- The 2-isopropyl group in compound 12 enhances antimicrobial activity against Gram-negative bacteria compared to the reference drug chloramphenicol, reducing MIC values by 50–88% .
- The absence of electron-withdrawing groups (e.g., nitro) in N-(3-methylbenzyl)aniline may limit its bioactivity, underscoring the importance of substituent electronic properties in pharmacological applications.
Physicochemical Properties
Table 3: Molecular Properties of Selected Compounds
Key Observations:
- Compounds with branched alkyl groups (e.g., 3-(2-methylpropyl)aniline) exhibit lower molecular weights but similar LogP values, indicating that substituent position impacts physicochemical behavior .
Biological Activity
2-Isopropyl-N-(3-methylbenzyl)aniline is an organic compound belonging to the class of anilines, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its structural features that may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C16H21N. Its structure includes an isopropyl group and a 3-methylbenzyl moiety attached to the aniline core, which can significantly affect its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
The mechanism of action of this compound likely involves:
- Binding to Enzymes and Receptors : The compound may interact with various enzymes or receptors, modulating their activity and leading to biological responses.
- Influence on Signaling Pathways : By altering the activity of specific proteins involved in signaling pathways, this compound may exert therapeutic effects.
Antimicrobial Studies
A study investigating the antimicrobial properties of various aniline derivatives found that some compounds with similar structures exhibited significant activity against both gram-positive and gram-negative bacteria. While specific data on this compound is sparse, its structural analogs show promise in this area .
Anticancer Activity
Research into related compounds has demonstrated that modifications in the aniline structure can enhance anticancer activity. For instance, compounds with similar substituents have been shown to inhibit tumor growth in vitro. Further studies are needed to assess the specific effects of this compound on cancer cell lines .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
